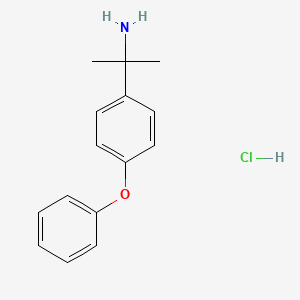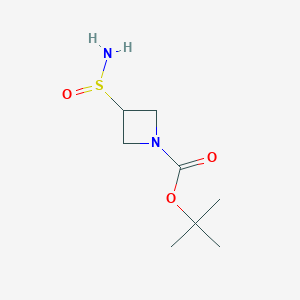
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H7FN4O3 This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group
Métodos De Preparación
The synthesis of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-fluoro-5-methyl-4-nitrophenol with pyrazine-2-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Análisis De Reacciones Químicas
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparación Con Compuestos Similares
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-(2-Fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
3-(2-Fluoro-5-methylphenoxy)pyrazine-2-carbonitrile: Lacks the nitro group, which can influence its chemical properties and biological activity.
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, which can alter its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H7FN4O3 |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3 |
Clave InChI |
FQLLZUYKRUQZGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=CN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)








![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)

